

Application Notes and Protocols: Benzyloxy-C5-PEG1 in the Development of Kinase Degraders

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Compound of Interest

Compound Name: Benzyloxy-C5-PEG1

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Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets and overcome resistance to traditional inhibitors. PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, composition, and flexibility can significantly influence the formation of a productive ternary complex between the target protein and the E3 ligase, ultimately dictating the efficiency and selectivity of degradation.

This document provides detailed application notes and protocols for the use of **Benzyloxy-C5-PEG1**, a short, flexible polyethylene glycol (PEG)-based linker, in the development of PROTACs targeting specific kinases. While direct quantitative data for a kinase degrader utilizing this exact linker is not publicly available, we will use a closely related analog, a PEG1-containing degrader of the oncogenic fusion kinase BCR-ABL, to illustrate its application and performance. The principles and protocols outlined herein are broadly applicable to the design and evaluation of kinase degraders employing **Benzyloxy-C5-PEG1** and similar short PEG linkers.

Benzyloxy-C5-PEG1: A Versatile Linker for Kinase Degraders

Benzyloxy-C5-PEG1 is a readily available chemical linker ideal for PROTAC synthesis. Its structure features a five-carbon chain coupled to a single PEG unit, capped with a benzyloxy group. This linker offers a balance of flexibility and defined length, which is crucial for optimizing the geometry of the ternary complex. The hydrophilic nature of the PEG unit can also improve the solubility and permeability of the resulting PROTAC molecule.

Structure of **Benzyloxy-C5-PEG1**:

Application Example: A BCR-ABL Kinase Degradator with a PEG1 Linker

To demonstrate the utility of short PEG linkers in kinase degrader development, we will reference a potent degrader of the Breakpoint Cluster Region-Abelson (BCR-ABL) tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). The degrader, Arg-PEG1-Dasa, consists of the BCR-ABL inhibitor Dasatinib, a single PEG unit linker, and an arginine-based E3 ligase-recruiting element. This example highlights the potential of short PEG linkers to yield highly potent and effective kinase degraders.

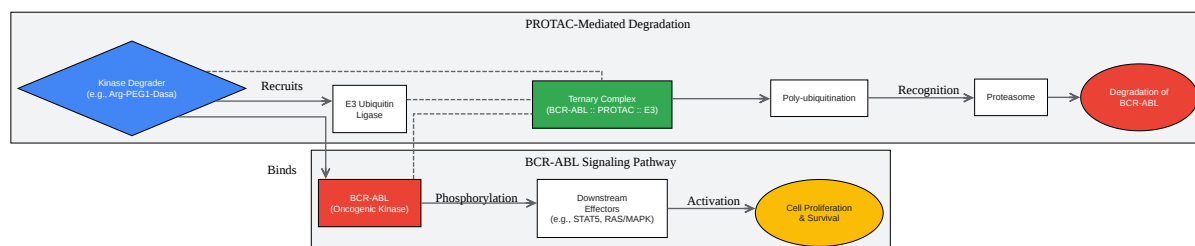
Quantitative Data Summary

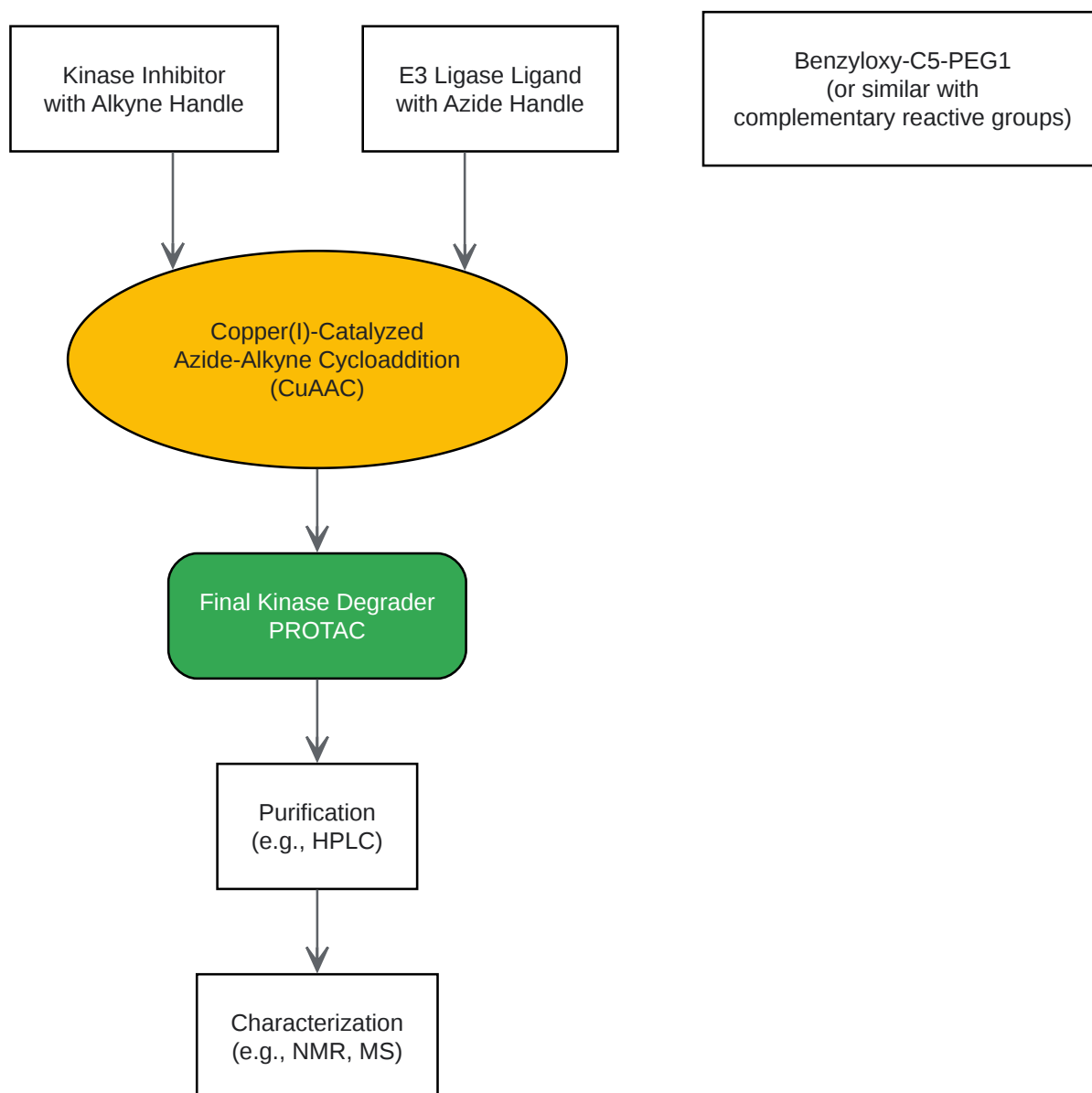
The following table summarizes the key quantitative data for the BCR-ABL degrader, Arg-PEG1-Dasa. This data is representative of the performance that can be expected when employing a short PEG linker like **Benzyloxy-C5-PEG1** in a well-designed PROTAC.

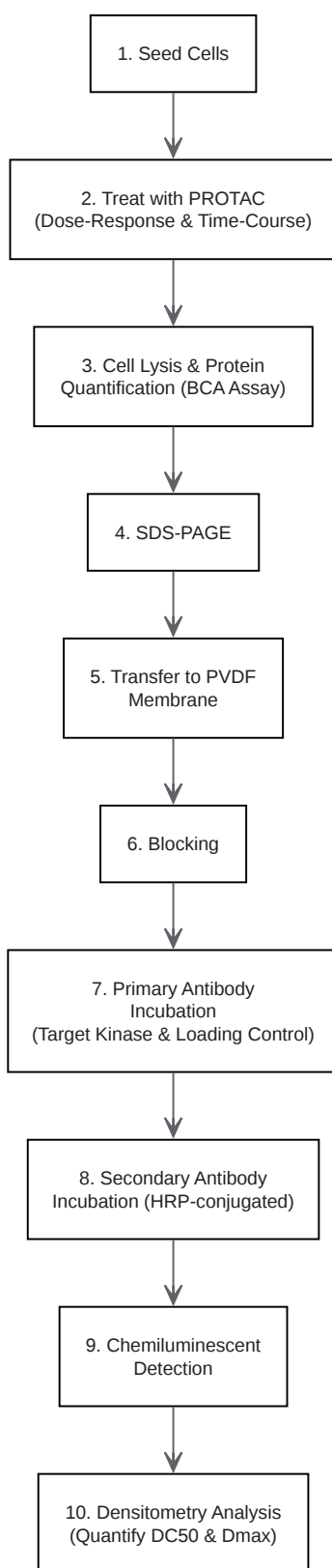
Parameter	Value	Cell Line	Description
DC50	0.85 nM	K562	The concentration of the degrader required to induce 50% degradation of the target protein after a 48-hour treatment.
Dmax	>95%	K562	The maximum percentage of target protein degradation achieved with the degrader.
IC50 (Proliferation)	~0.4 nM	K562	The concentration of the degrader that inhibits 50% of cell proliferation after a 48-hour treatment.

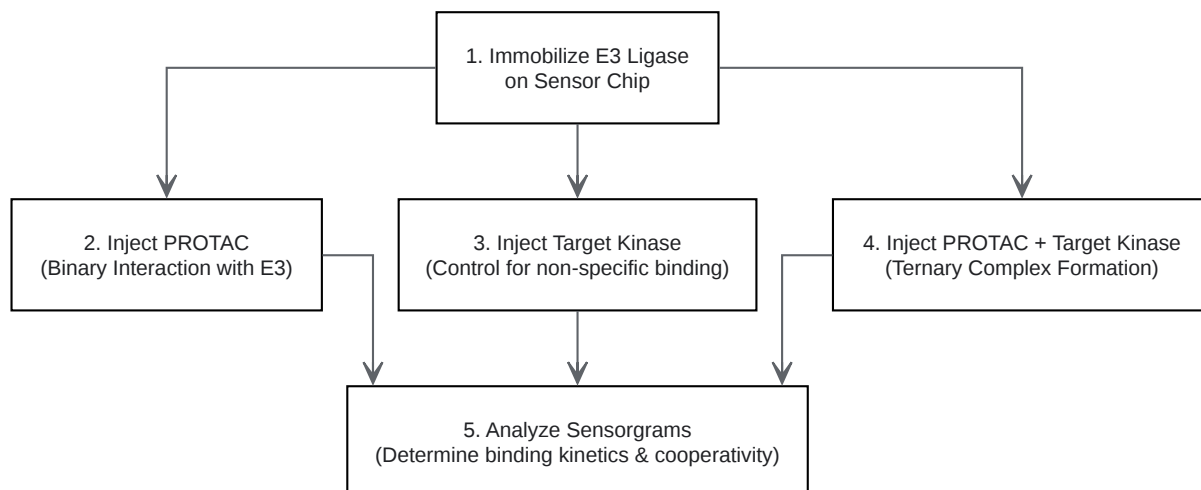
Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of BCR-ABL and the mechanism of action for a PROTAC degrader.









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